![molecular formula C19H21N3O5S B2528594 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 942013-28-7](/img/structure/B2528594.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

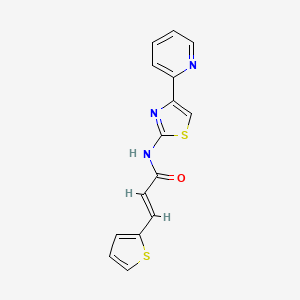

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a novel chemical entity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which share a similar benzodioxole moiety and are designed as antibacterial agents . The second paper describes the synthesis of acetamides bearing quinazolinone and thioxothiazolidinone moieties, which are structurally related to the hexahydroquinazolinyl moiety present in the compound of interest .

Synthesis Analysis

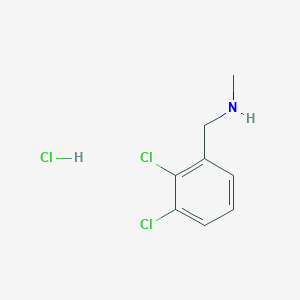

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or amines. For example, the synthesis of the derivatives in the first paper includes a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline . Similarly, the second paper outlines a four-step synthesis process beginning with anthranilic acid and aryl isothiocyanates, leading to the formation of acetamides with quinazolinone and thioxothiazolidinone moieties . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using various spectroscopic techniques. The first paper mentions the use of elemental analyses, IR, and various NMR techniques to characterize the synthesized heterocycles . The second paper also utilizes IR, 1H-NMR, 13C-NMR, and HR-MS spectra to determine the structures of the synthesized derivatives . These techniques would be essential in confirming the molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are likely to include amide bond formation, nucleophilic substitution, and cyclization reactions. The first paper describes the use of hydrazine hydrate, which suggests the involvement of hydrazine in nucleophilic substitution reactions . The second paper does not detail the specific reactions but mentions a four-step synthesis process, which likely involves steps such as cyclization to form the quinazolinone and thioxothiazolidinone rings .

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound , they do offer insights into the properties of structurally related compounds. The antibacterial activity of the compounds in the first paper indicates that they possess biological activity, which could be a property of interest for the compound as well . The yields of the synthesis in the second paper, ranging from 29 to 31%, provide an indication of the efficiency of the synthesis process for similar compounds . These properties, including solubility, melting points, and biological activities, would need to be determined experimentally for the compound of interest.

Applications De Recherche Scientifique

Antitumor Activity

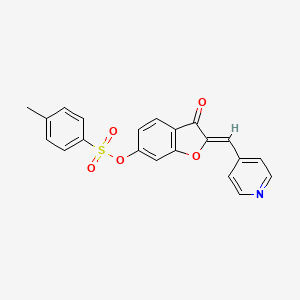

Compounds with structural similarities to the specified chemical have demonstrated promising antitumor activities. For instance, novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and showed significant broad-spectrum antitumor activities, outperforming the positive control 5-FU in terms of potency. These compounds were effective against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, suggesting a potential role in cancer therapy through the inhibition of specific kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Another area of application is the development of novel antibacterial agents. Derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide were synthesized and exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of structurally related compounds as templates for designing new antimicrobial agents (Bhoi et al., 2015).

Antifeedant and Antibiotic Properties

Compounds related to benzoxazinones and acetamides have been evaluated for their antifeedant and antibiotic activities towards certain pests, indicating their potential use in agricultural pest management. This research suggests that modifications to the benzoxazinone moiety can significantly affect biological activity, offering insights into the design of new compounds for pest control (Escobar et al., 2004).

Radiomodulatory Effects

Quinazolinone derivatives have also been explored for their radiomodulatory effects, with certain compounds showing potential as radioprotective agents. These compounds could reduce the damaging effects of radiation, suggesting a role in mitigating radiation-induced damage through the activation of antioxidant enzymes and pathways (Soliman et al., 2020).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-8-7-22-14-4-2-1-3-13(14)18(21-19(22)25)28-10-17(24)20-12-5-6-15-16(9-12)27-11-26-15/h5-6,9,23H,1-4,7-8,10-11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJVCOXHNSZQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2528512.png)

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)